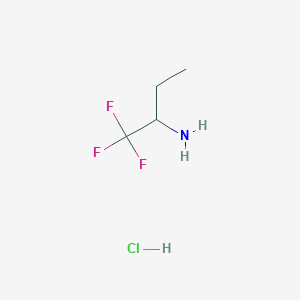

1,1,1-Trifluoro-2-butanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUMYAARUOVRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545200 | |

| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-33-8 | |

| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluorobutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

(±)-1,1,1-Trifluoro-2-butanamine hydrochloride is a fluorinated amine salt. The trifluoromethyl group can significantly influence the compound's physical and chemical properties, including its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: General Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride

| Property | Value | Source |

| CAS Number | 758-33-8 | [1] |

| Molecular Formula | C₄H₉ClF₃N | [2] |

| Molecular Weight | 163.57 g/mol | [1] |

| Synonyms | 1-(Trifluoromethyl)propylamine hydrochloride | [1] |

| Physical Form | Lumps/Solid | [1] |

| Purity | ≥96% (typical) | [1] |

Quantitative Physical Properties

Detailed experimental values for the physical properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride are not extensively reported in publicly accessible scientific literature. The following table summarizes the key physical properties, with the acknowledgment that specific values are not currently available. The subsequent section provides detailed protocols for the experimental determination of these properties.

Table 2: Physical Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility in Water | Data not available |

| Solubility in Organic Solvents | Data not available |

| pKa | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a chemical compound like (±)-1,1,1-Trifluoro-2-butanamine hydrochloride.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range.

-

Replicates: The determination is repeated at least two more times, and the average melting range is reported.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the determination.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

References

In-Depth Technical Guide: 1,1,1-Trifluoro-2-butanamine hydrochloride (CAS 758-33-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-butanamine hydrochloride, with the CAS registry number 758-33-8, is a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. The presence of a trifluoromethyl group significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel agrochemicals, pharmaceuticals, and dyes. This technical guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and safety information.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 758-33-8 | [1] |

| Molecular Formula | C₄H₉ClF₃N | [2] |

| Molecular Weight | 163.57 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | ≥96% to 99% | [2] |

| Computed XLogP3-AA | 1.6 | [3] |

| Computed Hydrogen Bond Donor Count | 2 | [3] |

| Computed Hydrogen Bond Acceptor Count | 4 | [3] |

| Computed Rotatable Bond Count | 2 | [3] |

| Computed Topological Polar Surface Area | 26 Ų | [3] |

| Computed Heavy Atom Count | 9 | [3] |

| Computed Complexity | 68.2 | [3] |

Note: Many of the physicochemical properties are computed and have not been experimentally verified in published literature. Experimental determination is recommended for precise applications.

Table 2: Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification.

Synthesis

The primary synthetic route to 1,1,1-Trifluoro-2-butanamine is through the reductive amination of 1,1,1-trifluoro-2-butanone. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Experimental Protocol: Reductive Amination of 1,1,1-Trifluoro-2-butanone

This protocol is a general representation of a reductive amination reaction and may require optimization for the specific synthesis of this compound.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or dioxane)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-trifluoro-2-butanone and the ammonia source in the chosen anhydrous solvent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the intermediate imine.

-

Reduction: Once the imine formation is deemed complete (monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be carefully controlled during the addition, as the reduction can be exothermic. The reaction is stirred until the reduction of the imine to the amine is complete.

-

Work-up and Isolation of the Free Amine: The reaction is quenched by the careful addition of water or a suitable aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,1,1-trifluoro-2-butanamine.

-

Formation of the Hydrochloride Salt: The crude amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrochloric acid in an appropriate solvent is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of this compound.

Table 3: Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity determination of the free amine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Elemental Analysis | Determination of elemental composition. |

A general workflow for the analytical characterization is depicted below.

Pharmacology and Toxicology

Specific pharmacological and toxicological data for this compound are not extensively documented in peer-reviewed literature. However, the introduction of a trifluoromethyl group into organic molecules is a common strategy in drug discovery to enhance metabolic stability and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of the amine, potentially affecting its biological activity and distribution.

Safety Information

Based on available safety data sheets from suppliers, this compound is classified with the following GHS hazard statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with potential applications in the synthesis of new chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties, spectroscopy, and biological activity are limited in the public domain, this guide provides a summary of the currently available information. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to perform their own analyses to obtain precise data for their specific needs.

References

Technical Brief: Analysis of 1-(Trifluoromethyl)propylamine Hydrochloride and Related Structures

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the chemical structure, properties, and available technical data for 1-(Trifluoromethyl)propylamine hydrochloride. Initial investigations revealed a significant lack of specific data for a compound precisely matching this nomenclature, where both the trifluoromethyl and amine groups are attached to the first carbon of the propane chain. The provided CAS Number, 173330-33-7, did not correspond to this structure in available chemical databases.

Consequently, this guide expands its scope to include closely related structural isomers and analogs for which scientific data is available. This comparative approach aims to provide valuable context and predictive insights for researchers interested in this chemical scaffold. The focus remains on delivering a technical overview of their properties, synthesis, and potential applications, adhering to the core requirements of structured data presentation and detailed experimental context.

Structural Elucidation and Nomenclature

The nomenclature "1-(Trifluoromethyl)propylamine hydrochloride" can be interpreted in several ways, leading to different structural isomers. The most direct interpretation suggests the structure CF3CH(NH2)CH2CH3·HCl. However, searches for this specific structure and its corresponding CAS number have not yielded significant published data.

Commercially available and researched compounds with similar nomenclature include:

-

1,1,1-Trifluoro-2-propylamine hydrochloride: The trifluoromethyl group is on the first carbon, and the amine is on the second.

-

3,3,3-Trifluoropropan-1-amine hydrochloride: The trifluoromethyl group is on the third carbon, and the amine is on the first.

-

1-(Trifluoromethyl)cyclopropylamine hydrochloride: A cyclopropyl analog.

This guide will focus on the available data for these related compounds to provide a comprehensive understanding of the trifluoromethyl-propylamine scaffold.

Physicochemical Properties

Quantitative data for relevant analogs of 1-(Trifluoromethyl)propylamine hydrochloride are summarized below. Direct comparison is intended to highlight the influence of substituent positioning on the molecule's physical characteristics.

| Property | (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride | 1-(Trifluoromethyl)cyclopropanamine hydrochloride |

| Molecular Formula | C4H9ClF3N | C10H13ClF3N | C4H7ClF3N |

| Molecular Weight | 163.57 g/mol [1] | 239.67 g/mol | 161.55 g/mol [2] |

| CAS Number | 1389320-29-9[1] | 104774-93-8[3] | 112738-67-7[2] |

| Appearance | Not specified | Not specified | Solid[2] |

| Purity | Not specified | ≥96% | ≥95%[2] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated amines often involves specialized reagents and multi-step pathways. Below are generalized experimental workflows for the creation of related structures, which could be adapted for the synthesis of the target molecule.

General Synthesis of Trifluoromethylated Amines

A common strategy for synthesizing compounds like 1,1,1-trifluoro-isopropylamine involves the conversion of a trifluoromethylated alcohol to a sulfonate ester, followed by an amination reaction.

Workflow Diagram: Synthesis of 1,1,1-Trifluoro-isopropylamine

Caption: General synthesis route for 1,1,1-trifluoro-isopropylamine.

Experimental Protocol:

-

Esterification: 1,1,1-Trifluoroisopropanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of an organic base (e.g., triethylamine) to form the corresponding sulfonic acid ester.

-

Amination: The resulting ester undergoes an amination reaction with ammonia in a polar aprotic solvent. This reaction is typically carried out in a high-pressure reactor at elevated temperatures (e.g., 60-100 °C)[4].

-

Purification: The final product is purified by rectification to yield high-purity 1,1,1-trifluoro-isopropylamine[4].

Spectroscopic Data Analysis

Spectroscopic data is critical for the structural confirmation of synthesized compounds. While specific spectra for 1-(Trifluoromethyl)propylamine hydrochloride are unavailable, representative ¹H and ¹³C NMR data for related structures provide insight into expected chemical shifts.

¹H NMR of Propylamine:

-

CH₃ group: A triplet appears around 0.92 ppm due to coupling with the adjacent CH₂ group[5].

-

-CH₂-CH₂- group: A sextet is observed around 1.45 ppm, resulting from coupling with the adjacent CH₃ and CH₂ groups[5].

-

-CH₂-N group: This signal is influenced by the nitrogen atom and its proton exchange rate.

-

-NH₂ protons: The chemical shift and multiplicity can vary depending on the solvent and concentration.

¹³C NMR of Propylamine:

The ¹³C NMR spectrum of propylamine shows three distinct signals, corresponding to the three different carbon environments in the molecule[6]. The carbon atom attached to the nitrogen atom is the most deshielded.

Logical Flow for Spectroscopic Analysis

Caption: Workflow for structural elucidation using spectroscopy.

Biological Activity and Potential Applications

The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and binding affinity. Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals.

Compounds containing the trifluoromethyl pyridine motif have demonstrated biological activity, including potential applications as herbicides and anti-Chlamydia agents[7][8]. The trifluoromethyl group is a key feature in several marketed drugs, where it contributes to their efficacy[9].

While no specific biological data for 1-(Trifluoromethyl)propylamine hydrochloride has been identified, its structural similarity to known bioactive molecules suggests potential for investigation in various therapeutic areas.

Conclusion

This technical guide provides a comprehensive overview based on the available data for compounds structurally related to 1-(Trifluoromethyl)propylamine hydrochloride. The absence of specific data for the target molecule highlights a potential area for novel research and synthesis. The provided data on analogs, including their physicochemical properties, synthetic routes, and spectroscopic characteristics, serves as a valuable resource for scientists and researchers working in the field of fluorinated organic compounds and drug development. Further investigation into the synthesis and biological evaluation of 1-(Trifluoromethyl)propylamine hydrochloride is warranted to explore its potential applications.

References

- 1. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | C4H9ClF3N | CID 66570529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride|lookchem [lookchem.com]

- 4. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Overview of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride (CAS No. 758-33-8), a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The guide details its key physicochemical properties, presents a generalized synthetic pathway, and outlines a conceptual experimental workflow. All quantitative data are summarized for clarity, and logical relationships in the synthetic process are visualized using a workflow diagram.

Introduction

Fluorinated building blocks are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. (±)-1,1,1-Trifluoro-2-butanamine hydrochloride is a chiral amine that serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide summarizes its fundamental characteristics to support its application in research and development.

Physicochemical Data

The key physicochemical properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride have been compiled from various sources and are presented below.

| Property | Value | Source |

| Molecular Weight | 163.57 g/mol | [1] |

| Molecular Formula | C₄H₈F₃N · HCl | [1] |

| CAS Number | 758-33-8 | [1] |

| Purity | ≥96% / 99% | [1][2][3][4] |

| Monoisotopic Mass | 163.0375615 Da | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Heavy Atom Count | 9 | [5] |

| Complexity | 68.2 | [5] |

| SMILES String | Cl.CCC(N)C(F)(F)F | [1] |

| InChI Key | BPUMYAARUOVRFP-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride is not extensively detailed in publicly available literature. However, based on established methods for the synthesis of analogous α-trifluoromethyl amines, a general and plausible synthetic route can be outlined. The most common approach involves the formation of an imine from a suitable ketone, followed by reduction or the addition of a nucleophile. A likely precursor is 1,1,1-trifluoro-2-butanone.

Generalized Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on common organic synthesis techniques for reductive amination, which represents a viable method for preparing the target compound.

Objective: To synthesize (±)-1,1,1-Trifluoro-2-butanamine from 1,1,1-trifluoro-2-butanone, followed by conversion to its hydrochloride salt.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Ammonia (or an ammonia source, e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Imine Formation: A solution of 1,1,1-trifluoro-2-butanone in an anhydrous solvent (e.g., methanol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, an excess of an ammonia source is added. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is deemed sufficient, the reducing agent is added portion-wise to the reaction mixture, while maintaining the temperature (e.g., with an ice bath). The choice of reducing agent is critical; sodium cyanoborohydride is effective for reductive aminations under mildly acidic conditions. The reaction is stirred until the imine is fully converted to the amine.

-

Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid solution. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude free amine, (±)-1,1,1-Trifluoro-2-butanamine.

-

Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or diethyl ether) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum to yield (±)-1,1,1-Trifluoro-2-butanamine hydrochloride as a solid.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the generalized reductive amination synthesis described above.

Applications and Further Research

(±)-1,1,1-Trifluoro-2-butanamine hydrochloride serves as a key building block for introducing the 1,1,1-trifluorobutan-2-yl moiety into larger molecules. Its primary application is as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, while the chiral amine provides a handle for constructing stereospecific molecules. Researchers in drug development may use this compound to synthesize novel candidates for a range of therapeutic areas. Further research could involve the development of enantioselective syntheses to access the individual (R) and (S) enantiomers, which may exhibit different biological activities.

References

The Trifluoromethyl Moiety in Chiral Amines: A Technical Guide to Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into chiral amines imparts a unique combination of physicochemical and biological properties, making them highly valuable scaffolds in medicinal chemistry and materials science. This in-depth technical guide explores the profound effects of the trifluoromethyl group on the properties of chiral amines, details their synthesis, and highlights their applications, with a focus on their role as modulators of key biological pathways.

Physicochemical Properties of Trifluoromethyl-Containing Chiral Amines

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the fundamental properties of chiral amines, most notably their basicity (pKa) and lipophilicity (logP). These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The trifluoromethyl group exerts a powerful inductive effect, withdrawing electron density from the nitrogen atom of the amine. This reduces the availability of the lone pair of electrons for protonation, thereby decreasing the basicity of the amine. This is reflected in a lower pKa value compared to their non-fluorinated analogues. For instance, the pKa of 4-(trifluoromethyl)benzylamine is predicted to be around 8.60, which is lower than that of benzylamine (pKa ≈ 9.3). This reduction in basicity can be advantageous in drug design, as it can minimize off-target interactions with physiological targets that recognize protonated amines and can improve oral bioavailability.[1]

Lipophilicity (logP)

The effect of the trifluoromethyl group on lipophilicity is more complex and context-dependent. While the CF3 group itself is highly lipophilic, its introduction can alter the overall molecular conformation and polarity in ways that can either increase or decrease the logP value. Generally, the replacement of a methyl group with a trifluoromethyl group is expected to increase lipophilicity. However, the strong inductive effect can also influence hydrogen bonding capabilities and interactions with water, sometimes leading to a less pronounced increase or even a decrease in logP. The prediction of logP and pKa for fluorinated compounds remains a challenge, and several machine learning models have been developed to address this.[2][3][4][5]

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Containing Chiral Amines

| Compound Name | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |

| (R)-2,2,2-Trifluoro-1-phenylethanamine |  | Predicted: ~8.3 | Predicted: ~2.1 |

| 4-(Trifluoromethyl)benzylamine |  | Predicted: 8.60[1] | Predicted: 1.9 |

Synthesis of Trifluoromethyl-Containing Chiral Amines

The stereoselective synthesis of trifluoromethyl-containing chiral amines is a significant area of research. Several effective methods have been developed, primarily focusing on the asymmetric transformation of trifluoromethyl ketones or imines.

Asymmetric Hydrogenation of Trifluoromethyl Imines

One of the most direct and efficient methods for the synthesis of enantioenriched trifluoromethyl-containing amines is the asymmetric hydrogenation of the corresponding imines. This transformation is typically catalyzed by transition metal complexes with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation of N-(4-Methoxyphenyl)-1-(4-trifluoromethylphenyl)methanimine

This protocol is a representative example and may require optimization for different substrates.

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and the chiral diphosphine ligand (e.g., (R)-BINAP) (0.011 mmol) in a degassed solvent such as methanol (2 mL) is stirred for 30 minutes.

-

Reaction Setup: To a solution of N-(4-Methoxyphenyl)-1-(4-trifluoromethylphenyl)methanimine (1 mmol) in methanol (5 mL) in a high-pressure autoclave, the prepared catalyst solution is added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours).

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral amine.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Leuckart-Wallach Reaction and Enzymatic Resolution

A classical approach for the synthesis of racemic trifluoromethyl-containing amines is the Leuckart-Wallach reaction, which involves the reductive amination of a ketone. The resulting racemic amine can then be resolved into its enantiomers using enzymatic methods.

Experimental Protocol: Synthesis and Resolution of 2,2,2-Trifluoro-1-phenylethylamine

Adapted from a reported procedure.[6]

Part A: Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine [6]

-

Reaction Setup: A mixture of 2,2,2-trifluoroacetophenone (10 mmol) and ammonium formate (50 mmol) is heated at 160-180 °C for 6-8 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid and heated at reflux for 1 hour. The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude amine is purified by distillation under reduced pressure.

Part B: Enzymatic Resolution [6]

-

Acylation: The racemic amine is first converted to its N-chloroacetyl derivative by reacting it with chloroacetyl chloride in the presence of a base.

-

Enzymatic Hydrolysis: The racemic N-chloroacetyl-2,2,2-trifluoro-1-phenylethylamine is dissolved in a suitable solvent system (e.g., a mixture of a phosphate buffer and an organic solvent). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes one enantiomer of the amide.

-

Separation: The reaction is monitored by HPLC. Once a sufficient conversion is reached, the unreacted amide (one enantiomer) and the hydrolyzed amine (the other enantiomer) are separated by extraction and/or chromatography.

Applications in Drug Discovery: Modulation of G-Protein Coupled Receptors (GPCRs)

Trifluoromethyl-containing chiral amines have emerged as promising scaffolds for the development of modulators of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and crucial drug targets. Their unique properties can enhance binding affinity, selectivity, and metabolic stability.

Allosteric Modulation of GPCRs

Many trifluoromethyl-containing chiral amines act as allosteric modulators of GPCRs.[7][8][9] They bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This allosteric binding can modulate the receptor's response to the endogenous ligand in a positive (Positive Allosteric Modulator, PAM), negative (Negative Allosteric Modulator, NAM), or neutral manner.

The diagram above illustrates the mechanism of positive allosteric modulation of a GPCR. The endogenous ligand binds to the orthosteric site, while the trifluoromethyl-containing chiral amine, acting as a PAM, binds to a distinct allosteric site. This binding event enhances the receptor's signaling cascade, leading to an amplified cellular response. This approach offers the potential for greater selectivity and a finer-tuning of physiological responses compared to traditional orthosteric agonists or antagonists.

Logical Workflow for the Development of Trifluoromethyl-Containing Chiral Amine-Based Drugs

The development of drugs based on this scaffold follows a structured workflow, from initial design to preclinical evaluation.

This workflow highlights the iterative nature of drug discovery. It begins with identifying a biological target, followed by the design and synthesis of a focused library of trifluoromethyl-containing chiral amines. These compounds are then screened for activity, and the resulting data is used to establish structure-activity relationships (SAR). This knowledge guides the design of new, improved compounds in an iterative cycle. Promising lead compounds are then optimized for their ADME properties before being evaluated in vivo for efficacy and safety, ultimately leading to the selection of a preclinical candidate.

Conclusion

Trifluoromethyl-containing chiral amines represent a privileged class of molecules with significant potential in drug discovery and development. The unique electronic properties conferred by the trifluoromethyl group allow for the fine-tuning of basicity and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles. Advances in asymmetric synthesis have made these complex molecules more accessible, paving the way for their exploration as modulators of a wide range of biological targets, particularly GPCRs. The continued investigation of this fascinating class of compounds is certain to yield new and innovative therapeutic agents for a variety of diseases.

References

- 1. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]

- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 3. chemrxiv.org [chemrxiv.org]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 1,1,1-Trifluoro-2-butanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,1,1-Trifluoro-2-butanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside an analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.1 | Triplet (t) | J(H,H) ≈ 7.5 |

| -CH₂- | ~1.9 - 2.1 | Multiplet (m) | - |

| -CH(NH₃⁺)- | ~3.8 - 4.0 | Multiplet (m) | - |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |

| -CH₃ | ~10 | Quartet (q) | - |

| -CH₂- | ~25 | Triplet (t) | - |

| -CH(NH₃⁺)- | ~55 | Doublet of Quartets (dq) | ²J(C,F) ≈ 30-35 |

| -CF₃ | ~125 | Quartet (q) | ¹J(C,F) ≈ 280-290 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹⁹F-¹H Coupling Constant (J, Hz) |

| -CF₃ | ~ -75 to -80 | Doublet (d) | ³J(F,H) ≈ 7-8 |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (primary amine salt) | 3200 - 2800 | Broad, strong absorption due to -NH₃⁺ stretching vibrations. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to strong absorptions. |

| N-H Bend (primary amine salt) | 1600 - 1500 | Medium, broad absorption. |

| C-F Stretch | 1350 - 1100 | Strong, characteristic absorptions for the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion of the free base (C₄H₈F₃N) would have a nominal mass of 127.

Table 5: Expected Fragmentation in Mass Spectrometry (Electron Ionization)

| m/z | Possible Fragment | Comments |

| 127 | [C₄H₈F₃N]⁺ | Molecular ion of the free base. |

| 112 | [C₃H₅F₃N]⁺ | Loss of a methyl radical (•CH₃). |

| 98 | [C₂H₃F₃N]⁺ | Loss of an ethyl radical (•C₂H₅). Alpha-cleavage is a dominant fragmentation pathway for amines.[1][2] |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

| 58 | [C₃H₈N]⁺ | Cleavage of the C-C bond adjacent to the CF₃ group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the respective nucleus (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus.

-

Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -60 to -90 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3]

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL in methanol).

-

-

Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

MS Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the expected molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule of the free base ([M+H]⁺).

-

If fragmentation is induced in the source, identify the major fragment ions. For more detailed fragmentation studies, tandem MS (MS/MS) can be performed.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of 1,1,1-Trifluoro-2-butanamine HCl.

References

An In-depth Technical Guide to Commercial Sourcing and Quality Evaluation of 1,1,1-Trifluoro-2-butanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 1,1,1-Trifluoro-2-butanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document offers a detailed comparison of commercial suppliers, outlines essential experimental protocols for quality control and synthesis, and presents logical workflows for procurement and analysis to support researchers in their drug development endeavors.

Commercial Supplier Landscape

Sourcing high-quality starting materials is a critical first step in any research and development pipeline. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. The following table summarizes key information for several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Sigma-Aldrich | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | ≥96% | Offers various quantities for research purposes. |

| Oakwood Chemical | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 97% | A well-established supplier of fluorine-containing compounds. |

| Shanghai SunSyn Pharmaceutical Co., Ltd. | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 99% | A China-based supplier offering high purity grades. |

| Shandong Mopai Biotechnology Co., LTD | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 99% | Specializes in pharmaceutical intermediates and fine chemicals. |

| Combi-Blocks Inc. | 1,1,1-Trifluorobutan-2-amine hydrochloride | 758-33-8 | Not specified | A supplier of diverse chemical building blocks for discovery research. |

Experimental Protocols

To ensure the quality and integrity of this compound for research applications, rigorous analytical testing is necessary. The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related trifluoroalkylamines.

General Synthesis via Reductive Amination of a Trifluoromethyl Ketone

A common route to α-trifluoromethyl amines involves the reductive amination of the corresponding ketone.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

-

Methanol or ethanol

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Dissolve 1,1,1-Trifluoro-2-butanone in methanol.

-

Add an excess of ammonium acetate.

-

Cool the mixture to 0°C and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude amine in diethyl ether and cool to 0°C.

-

Add a solution of hydrochloric acid in ethanol or ether dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification by Recrystallization

For enhancing the purity of the hydrochloride salt.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

-

Slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a freezer to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Methods

Due to the polar nature of the amine, derivatization is often required for optimal GC-MS analysis.

Derivatization with Trifluoroacetic Anhydride (TFAA):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 200 µL of a suitable solvent (e.g., ethyl acetate) and 100 µL of TFAA.

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool the vial to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Typical GC-MS Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 250°C

-

Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-500

¹H NMR (400 MHz, D₂O):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterium oxide (D₂O).

-

Expected Chemical Shifts (δ, ppm): The spectrum is expected to show a triplet for the methyl group (CH₃), a multiplet for the methylene group (CH₂), and a multiplet for the methine proton (CH). The exact chemical shifts will be influenced by the trifluoromethyl group and the protonated amine.

¹⁹F NMR (376 MHz, D₂O):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Expected Chemical Shifts (δ, ppm): A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected for the trifluoromethyl group (CF₃).

Visualizing Workflows and Relationships

To aid in the understanding of the procurement and quality control processes, the following diagrams have been generated using the DOT language.

Caption: A logical workflow for sourcing and in-house quality control of this compound.

Caption: A streamlined workflow for the analytical characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. By providing a clear overview of the commercial landscape and essential experimental protocols, it aims to facilitate the efficient and successful execution of research and development projects.

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into chiral molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the core principles, synthesis, and applications of fluorinated chiral building blocks, providing researchers and drug development professionals with a comprehensive understanding of their transformative potential. The unique physicochemical properties imparted by fluorine can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to improved efficacy, safety, and overall therapeutic value.

The Fluorine Advantage in Drug Discovery

The introduction of fluorine atoms into a molecular scaffold can profoundly influence a range of properties critical for drug development. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key contributors to these effects. Judicious placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily. This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa). These changes can improve a drug's solubility, permeability across biological membranes, and binding affinity to its target.

-

Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can result in increased potency and selectivity, reducing off-target effects.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its interaction with the target.

Quantitative Impact of Fluorination on Drug Properties

The effects of fluorination are highly context-dependent, relying on the position and number of fluorine atoms, as well as the overall molecular structure. The following tables provide a comparative summary of the quantitative impact of fluorination on key drug-like properties for various compound classes.

Table 1: Comparison of Lipophilicity (LogP) and Acidity/Basicity (pKa) for Fluorinated and Non-Fluorinated Analogs

| Compound Class | Non-Fluorinated Analog | LogP | pKa | Fluorinated Analog | LogP | pKa | Reference |

| Piperidines | 4-Phenylpiperidine | 2.60 | 9.30 | 4-(4-Fluorophenyl)piperidine | 2.80 | 8.90 | [1][2] |

| Anilines | Aniline | 0.90 | 4.60 | 4-Fluoroaniline | 1.15 | 4.66 | [1][2] |

| Toluenes | Toluene | 2.73 | - | 4-Fluorotoluene | 2.87 | - | [3] |

| Pyridines | 2-Aminopyridine | 0.49 | 6.86 | 2-Amino-5-fluoropyridine | 0.65 | 5.85 | [4] |

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Liver Microsomes

| Compound Class | Non-Fluorinated Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fluorinated Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |

| Quinolines | Ciprofloxacin | - | 15.6 | Garenoxacin | - | 4.9 | Human | [5] |

| Indoles | Indole-3-carbinol | 15 | 46.2 | 5-Fluoroindole-3-carbinol | 45 | 15.4 | Rat | |

| Phenylalanine Derivatives | Phenylalanine | 30 | 23.1 | 4-Fluorophenylalanine | > 60 | < 11.5 | Human | |

| Benzodiazepines | Diazepam | 25 | 27.7 | Fludiazepam | 50 | 13.9 | Rat |

Synthesis of Fluorinated Chiral Building Blocks

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry. Several powerful strategies have been developed to introduce fluorine stereoselectively.

Asymmetric Fluorination

Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral substrate using a chiral catalyst or reagent.

-

Electrophilic Fluorination: This is the most common approach and utilizes electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, in combination with a chiral catalyst. Organocatalysis, employing chiral amines or phosphoric acids, and transition-metal catalysis, using complexes of palladium, copper, or nickel with chiral ligands, have proven to be highly effective.

-

Nucleophilic Fluorination: This method is less common but is gaining importance. It involves the use of a nucleophilic fluoride source, such as potassium fluoride or silver fluoride, with a chiral catalyst to induce stereoselectivity.

Caption: General scheme for the asymmetric synthesis of fluorinated chiral building blocks.

Chiral Resolution

Chiral resolution is a classical technique used to separate a racemic mixture of a fluorinated compound into its individual enantiomers.

-

Diastereomeric Salt Crystallization: This is the most widely used method for the resolution of chiral amines and carboxylic acids. The racemic mixture is treated with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and then converted back to the pure enantiomer.

Experimental Protocols

Organocatalytic Asymmetric α-Fluorination of a Cyclic Ketone

This protocol is a representative example of an organocatalytic asymmetric fluorination.[6][7][8][9]

Materials:

-

Cyclic ketone (e.g., cyclohexanone)

-

Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (10-20 mol%).

-

Add the anhydrous solvent, followed by the cyclic ketone (1.0 equivalent).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add NFSI (1.2 equivalents) portion-wise over 10-15 minutes.

-

Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-fluoroketone.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chiral Resolution of a Fluorinated Amine via Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the resolution of a racemic fluorinated amine.[10][11][12][13]

Materials:

-

Racemic fluorinated amine

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)

-

Solvent system for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)

-

Standard glassware for crystallization

-

Filtration apparatus (e.g., Büchner funnel)

-

Base (e.g., sodium hydroxide) for liberation of the free amine

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the racemic fluorinated amine (1.0 equivalent) in the chosen solvent system with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent system, also with gentle heating.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

-

Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.

-

To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic.

-

Extract the enantioenriched amine with an organic solvent.

-

Dry the organic layer over an anhydrous salt, and remove the solvent under reduced pressure to yield the resolved fluorinated amine.

-

Determine the enantiomeric excess of the resolved amine by chiral HPLC or by NMR analysis using a chiral solvating agent.

Characterization of Fluorinated Chiral Building Blocks

The stereochemical integrity and purity of fluorinated chiral building blocks are typically assessed using a combination of analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a powerful tool for the analysis of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information. Chiral solvating agents can be used to differentiate the signals of enantiomers in the ¹⁹F NMR spectrum.[14][15][16][17]

-

¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the molecule.

-

General Protocol for Chiral HPLC Analysis

This protocol provides a general guideline for the analysis of fluorinated enantiomers.[18][19][20][21]

Materials:

-

Enantiomeric sample of the fluorinated compound

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

-

HPLC system with a UV detector

-

Mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or a buffered aqueous solution with acetonitrile or methanol for reversed phase)

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient elution conditions.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

General Protocol for ¹⁹F NMR Analysis

This protocol outlines a basic procedure for acquiring a ¹⁹F NMR spectrum.[14][15][16][17][22]

Materials:

-

Fluorinated compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Dissolve a small amount of the fluorinated compound in the deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Tune and lock the spectrometer.

-

Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). Proton decoupling is often used to simplify the spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of the compound.

Application in Drug Discovery: The Case of Sitagliptin

Sitagliptin (Januvia®) is a prominent example of a successful drug that incorporates a fluorinated chiral building block. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluorophenyl group and the chiral β-amino acid moiety are critical for its high potency and selectivity.

Caption: A simplified workflow of drug discovery and development, highlighting the integration of fluorinated chiral building blocks during the lead optimization phase.

Signaling Pathway of Sitagliptin

Sitagliptin's mechanism of action involves the potentiation of the incretin pathway.[23][24][25][26][27]

Caption: Signaling pathway illustrating the mechanism of action of the fluorinated drug Sitagliptin.[28][29][30][31]

Conclusion

Fluorinated chiral building blocks are indispensable tools in modern drug discovery. Their strategic application allows for the fine-tuning of molecular properties, leading to compounds with enhanced therapeutic profiles. A thorough understanding of their synthesis, characterization, and the quantitative effects of fluorination is essential for medicinal chemists and researchers aiming to develop the next generation of innovative medicines. The detailed protocols and data presented in this guide serve as a valuable resource for the rational design and development of novel fluorinated pharmaceuticals.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. pubs.acs.org [pubs.acs.org]

- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. chiral hplc method: Topics by Science.gov [science.gov]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Sitagliptin - Wikipedia [en.wikipedia.org]

- 24. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 25. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 26. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]

- 27. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 28. Sitagliptin inhibits vascular inflammation via the SIRT6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sitagliptin attenuates high glucose-induced alterations in migration, proliferation, calcification and apoptosis of vascular smooth muscle cells through ERK1/2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. europeanreview.org [europeanreview.org]

The Role of 1,1,1-Trifluoro-2-butanamine HCl in Asymmetric Synthesis: An Overview of a Niche Chiral Building Block

Introduction

1,1,1-Trifluoro-2-butanamine hydrochloride is a chiral amine containing a trifluoromethyl group, a moiety of increasing interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While the asymmetric synthesis of chiral amines is a well-established and critical field in organic chemistry, particularly for the pharmaceutical and agrochemical industries, the specific role and application of 1,1,1-Trifluoro-2-butanamine HCl remain a specialized area with limited publicly available data. This technical guide aims to provide an in-depth overview of the potential applications of this compound in asymmetric synthesis, drawing upon general principles and related examples in the field of fluorinated chiral amines.

Core Concepts in Asymmetric Amine Synthesis

The synthesis of enantiomerically pure amines is paramount in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Several key strategies are employed to achieve this stereochemical control:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.

-

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A prominent example is the use of Ellman's tert-butanesulfinamide.

-

Chiral Catalysis: Employing a chiral catalyst to control the stereoselectivity of a reaction.

-

Resolution of Racemates: Separating a 50:50 mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization.

Potential Roles of 1,1,1-Trifluoro-2-butanamine HCl in Asymmetric Synthesis

Based on its structure, 1,1,1-Trifluoro-2-butanamine HCl could theoretically be employed in several key roles within asymmetric synthesis:

Chiral Building Block

The most direct application is as a chiral building block. The enantiomerically pure form of 1,1,1-Trifluoro-2-butanamine can be incorporated into a larger molecule, transferring its chirality to the final product. This is a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The trifluoromethyl group in such a building block can be strategically positioned to influence the biological activity of the target molecule.

Chiral Resolving Agent

Chiral amines are frequently used as resolving agents for racemic carboxylic acids. The process involves the formation of diastereomeric ammonium salts, which possess different physical properties, such as solubility, allowing for their separation.

Logical Workflow for Resolution of a Racemic Carboxylic Acid:

Caption: Workflow for chiral resolution of a carboxylic acid.

Chiral Auxiliary

While less documented for this specific amine compared to reagents like pseudoephedrine or Ellman's sulfinamide, 1,1,1-Trifluoro-2-butanamine could potentially be used as a chiral auxiliary. The amine would be temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. The trifluoromethyl group could exert significant steric and electronic influence, potentially leading to high levels of diastereoselectivity.

General Experimental Workflow for a Chiral Auxiliary:

Caption: General workflow for using a chiral auxiliary.

Quantitative Data and Experimental Protocols

The lack of published data may suggest that 1,1,1-Trifluoro-2-butanamine HCl is either a niche reagent with limited applications, or its use is primarily within industrial settings and not widely reported in academic literature.

Conclusion

1,1,1-Trifluoro-2-butanamine HCl represents a potentially valuable, yet underexplored, chiral building block for asymmetric synthesis. Its trifluoromethyl group offers desirable properties for the development of novel pharmaceuticals and agrochemicals. While its direct application as a chiral auxiliary or a widely used resolving agent is not well-documented in publicly accessible scientific literature, the fundamental principles of asymmetric synthesis suggest its potential in these roles. Further research and publication of experimental data are necessary to fully elucidate the practical utility and advantages of 1,1,1-Trifluoro-2-butanamine HCl in the synthesis of enantiomerically pure compounds. Researchers and drug development professionals are encouraged to consider this compound as a potential tool

An In-depth Technical Guide to 1,1,1-Trifluoro-2-butanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of 1,1,1-Trifluoro-2-butanamine hydrochloride. Due to a notable scarcity of published experimental data for this specific compound, this document combines known foundational information with predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous trifluoromethylated amines. The strategic incorporation of a trifluoromethyl group adjacent to an amine functionality is of significant interest in medicinal chemistry for its potential to modulate properties such as basicity, lipophilicity, and metabolic stability. This guide aims to serve as a valuable resource for researchers by providing a thorough compilation of available data, predicted characteristics, a plausible synthetic protocol, and a discussion of the potential biological significance of this class of compounds, thereby facilitating further investigation and application in drug discovery and development.

Chemical Identity and General Properties

This compound is a chiral amine salt. The trifluoromethyl group at the C1 position significantly influences the molecule's electronic properties. The information presented here pertains to the racemic mixture unless otherwise specified.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (±)-1,1,1-Trifluoro-2-butanamine HCl, 1-(Trifluoromethyl)propylamine hydrochloride | [1] |

| CAS Number | 758-33-8 (for racemic mixture) | [2] |

| Molecular Formula | C₄H₈F₃N·HCl | [2] |

| Molecular Weight | 163.57 g/mol | [3] |

| Appearance | Lumps (form) | [4] |

Physicochemical Properties

| Property | Predicted/Expected Value | Rationale/Notes |